1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide
Beschreibung
The compound 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide (hereafter referred to as the "target compound") is a pyrimidine-piperidine hybrid with a trifluoromethyl group at position 6 and a methyl group at position 2 of the pyrimidine ring. The piperidine moiety is functionalized with a carboxamide group linked to a 2-(2-thienyl)ethyl substituent.
Key structural features:
- Pyrimidine core: Critical for π-π stacking and hydrogen bonding in receptor interactions.
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- 2-(2-Thienyl)ethyl group: May improve binding affinity to sulfur-interacting biological targets.
Eigenschaften
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c1-12-23-15(18(19,20)21)11-16(24-12)25-8-5-13(6-9-25)17(26)22-7-4-14-3-2-10-27-14/h2-3,10-11,13H,4-9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWCTUJDAJINTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCCC3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide, a compound with the CAS number 1775411-52-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C18H21F3N4O
- Molecular Weight : 404.44 g/mol
- Structure : The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety linked to a thienyl ethyl chain.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Flow cytometry assays indicate that it triggers apoptosis through caspase activation, suggesting a dose-dependent response .
-
Case Studies :
- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- A study indicated that derivatives of similar pyrimidine compounds displayed enhanced activity against leukemia cell lines, suggesting structural modifications can improve efficacy .
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression:
- Carbonic Anhydrases (CAs) : Selective inhibition of certain isoforms of carbonic anhydrases (hCA IX and XII) was observed, which are implicated in tumor growth and metastasis. The most active derivatives showed K_i values in the low nanomolar range .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
| Anticancer | U-937 | 1.54 | Apoptosis induction via caspase activation |
| Enzyme Inhibition | hCA IX | 0.089 | Inhibition of enzyme activity |
| Enzyme Inhibition | hCA II | 0.75 | Inhibition of enzyme activity |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Their Properties
Key Findings from Comparative Studies
Role of the 2-(2-Thienyl)ethyl Group :
- The target compound and R 33 352 both feature this substituent. In R 33 352, the thienylethyl group contributes to rapid onset and short duration of action, likely due to rapid metabolism or dissociation from targets . This suggests the target compound may exhibit similar pharmacokinetic properties.
Impact of Trifluoromethyl Pyrimidine :
- Analogous compounds (e.g., –19) consistently retain the 2-methyl-6-(trifluoromethyl)pyrimidine core. The trifluoromethyl group is associated with enhanced metabolic stability and improved binding to hydrophobic pockets in enzymes or receptors .
Carboxamide vs. Propanamide Linkages: R 33 352 uses a propanamide linker, while the target compound employs a carboxamide.
In contrast, the cyclohexylmethyl group in increases lipophilicity, favoring blood-brain barrier penetration .
Q & A
Q. Methodological workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring conformation, thiophene substituents) .
- 19F NMR confirms the presence and position of the trifluoromethyl group .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀F₃N₅OS) .
X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and intermolecular interactions .
Advanced: What challenges arise in elucidating the compound’s mechanism of action?
Q. Key hurdles :
- Target ambiguity : The trifluoromethylpyrimidine moiety may interact with kinases or GPCRs, but confirmation requires:
- Kinase inhibition assays (e.g., ATP-competitive binding studies with TR-FRET technology) .
- Receptor binding profiling (radioligand displacement assays using ³H-labeled analogs) .
- Metabolic stability : The thiophene group may undergo oxidative metabolism, complicating in vivo studies. Use LC-MS/MS to track metabolites in hepatocyte incubations .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses but requires validation via mutagenesis studies .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Case example : If IC₅₀ values vary across studies:
Assay standardization :
- Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity studies .
Orthogonal validation :
- Confirm antiproliferative activity via SRB assays and flow cytometry (apoptosis/necrosis differentiation) .
Chemical integrity checks :
- Use HPLC-UV to verify compound stability under assay conditions (e.g., DMSO stock solutions prone to oxidation) .
Advanced: What computational strategies improve derivative design?
Q. Approaches :
Quantum Mechanical (QM) Calculations :
- Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor binding kinetics (e.g., RMSD plots to assess target engagement stability) .
QSAR Modeling :
- Train models using IC₅₀ data from analogs with varying substituents (e.g., methyl vs. ethyl groups on the pyrimidine ring) .
Basic: What solvents and conditions optimize its solubility for in vitro studies?
- Polar aprotic solvents : DMSO (stock solutions ≤10 mM) or dimethylacetamide (DMA) for cellular assays .
- Aqueous buffers : Use 0.1% Tween-80 in PBS or culture media to prevent aggregation .
- pH adjustment : For ionizable groups, prepare solutions at pH 6.5–7.4 to enhance solubility .
Advanced: How to assess off-target effects in preclinical studies?
Q. Strategies :
- Broad-panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler™) or 100+ GPCRs (Calcium Flux Assay) .
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., MAPK/ERK vs. PI3K/Akt) .
- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement by measuring protein thermal stability shifts .
Q. Tables for Reference :
| Technique | Application | Key Parameters |
|---|---|---|
| SPR (Surface Plasmon Resonance) | Binding kinetics (ka/kd) | Chip immobilization: His-tagged receptors |
| Cryo-EM | Structural resolution of ligand-target complexes | Resolution: 3.0–3.5 Å (for small molecules) |
| Metabolomics | Metabolic pathway disruption analysis | LC-HRMS with isotopic labeling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
